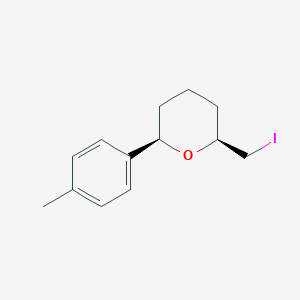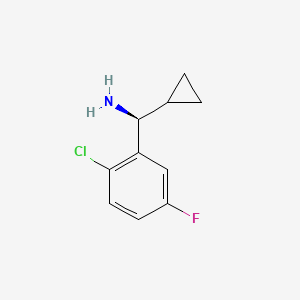
Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms into the quinoline ring.
Methylation: Addition of a methyl group to the carboxylate moiety.
Substitution: Incorporation of the trifluoromethylphenyl group.
Each step requires specific reagents and conditions, such as bromine for bromination, methyl iodide for methylation, and trifluoromethylbenzene for substitution. Reaction conditions like temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of bromomethyl groups to carboxylic acids.
Reduction: Reduction of bromine atoms to hydrogen.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-bromo-3-(bromomethyl)-2-phenylquinoline-4-carboxylate: Lacks the trifluoromethyl group.
Methyl 7-bromo-3-(bromomethyl)-2-(4-methylphenyl)quinoline-4-carboxylate: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets.
Propiedades
Fórmula molecular |
C19H12Br2F3NO2 |
|---|---|
Peso molecular |
503.1 g/mol |
Nombre IUPAC |
methyl 7-bromo-3-(bromomethyl)-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C19H12Br2F3NO2/c1-27-18(26)16-13-6-5-12(21)8-15(13)25-17(14(16)9-20)10-3-2-4-11(7-10)19(22,23)24/h2-8H,9H2,1H3 |
Clave InChI |
KPLNRSNJWLETOB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=NC2=C1C=CC(=C2)Br)C3=CC(=CC=C3)C(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13049563.png)
![(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13049573.png)
![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)


![(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049599.png)





![Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13049633.png)

![Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13049658.png)
